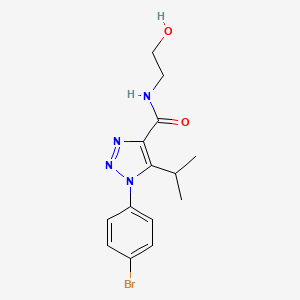![molecular formula C9H6Br2FN3 B2416128 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 320424-28-0](/img/structure/B2416128.png)
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, with bromine atoms attached at the 3 and 5 positions, and a 4-fluorophenylmethyl group attached at the 1 position .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation . The presence of bromine atoms might make this compound a good candidate for cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms might increase its molecular weight and potentially its reactivity .科学的研究の応用
Fluorine-Proton Coupling in Triazole Derivatives
1,2,4-triazole derivatives, including those with fluorophenyl substituents, demonstrate significant long-range 19F-1H and 19F-13C through-space coupling, as observed in their NMR spectra. This proximity of fluorine to other nuclei is crucial in various scientific studies, including X-ray analysis and NOE difference spectroscopy (Kane et al., 1995).
Antimicrobial Properties
1,2,4-Triazole derivatives, particularly those substituted with halogen groups, exhibit enhanced antimicrobial properties. This makes them valuable in the development of new antimicrobial agents and studies on drug resistance (Desabattina et al., 2014).
Synthetic Methodologies
In the realm of synthetic chemistry, 1,2,4-triazoles, including those substituted with fluorophenyl groups, are used as intermediates in various syntheses. Their versatile reactions with nucleophiles to produce a wide range of compounds are of great interest (Zumbrunn, 1998).
Analysis of Physical-Chemical Properties
The physical-chemical properties of 1,2,4-triazole derivatives, including those with fluorophenyl groups, are extensively studied. These investigations include analysis of their solubility, crystallization, and molecular interactions, which are crucial in drug design and material science (Bihdan & Parchenko, 2018).
Interaction Studies
Detailed studies on intermolecular interactions, such as hydrogen bonding and π-π interactions in crystals of 1,2,4-triazoles, provide insights into their structural stability and potential applications in material science and molecular engineering (Panini et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dibromo-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAUUMTWEGFRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)
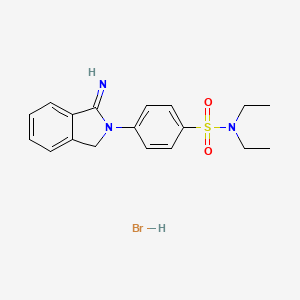


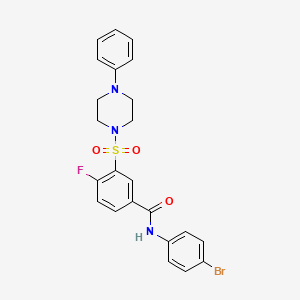
![1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2416051.png)
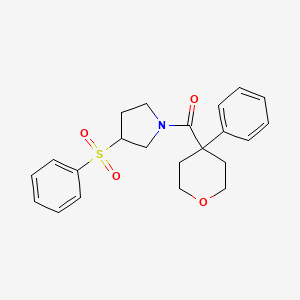
![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2416053.png)
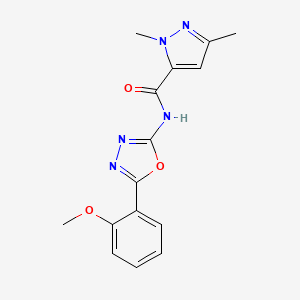
![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)
